3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol
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Overview
Description
3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is a heterocyclic compound featuring a pyrazolo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with an appropriate oxirane derivative in the presence of a base, such as sodium hydride, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced analogs.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo-oxazine compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in materials science.
Mechanism of Action
The mechanism by which 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
- Methyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Uniqueness
Compared to these similar compounds, 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol is unique due to its specific substitution pattern and the presence of the oxazine ring. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9BrN2O2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-6(8)7-10(9-4)2-5(11)3-12-7/h5,11H,2-3H2,1H3 |
InChI Key |
VYZAYQVGFKXUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(COC2=C1Br)O |
Origin of Product |
United States |
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